6-Methylheptanol-d7

Descripción general

Descripción

6-Methylheptanol-d7 is a deuterated analog of 6-Methylheptanol, which is a volatile compound commonly used as a flavor and fragrance agent. The deuterium labeling in this compound makes it particularly useful in various scientific research applications, including studies involving mass spectrometry and nuclear magnetic resonance spectroscopy.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylheptanol-d7 typically involves the deuteration of 6-Methylheptanol. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled temperature and pressure conditions to ensure complete deuteration.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity and isotopic enrichment of the final product are critical parameters that are closely monitored during production.

Análisis De Reacciones Químicas

Types of Reactions

6-Methylheptanol-d7 can undergo various chemical reactions, including:

Oxidation: Conversion to 6-Methylheptanoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction to 6-Methylheptane using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Halogenation to form 6-Methylheptyl halides using halogenating agents such as thionyl chloride (SOCl2).

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products Formed

Oxidation: 6-Methylheptanoic acid.

Reduction: 6-Methylheptane.

Substitution: 6-Methylheptyl chloride or bromide.

Aplicaciones Científicas De Investigación

6-Methylheptanol-d7 is widely used in scientific research due to its deuterium labeling. Some of its applications include:

Chemistry: Used as an internal standard in mass spectrometry for quantification of 6-Methylheptanol.

Biology: Employed in metabolic studies to trace the incorporation and metabolism of 6-Methylheptanol in biological systems.

Medicine: Utilized in pharmacokinetic studies to understand the distribution and elimination of 6-Methylheptanol in the body.

Industry: Applied in the development of deuterated drugs and in the study of reaction mechanisms involving 6-Methylheptanol.

Mecanismo De Acción

The mechanism of action of 6-Methylheptanol-d7 is similar to that of 6-Methylheptanol. It interacts with various molecular targets and pathways, depending on the specific application. For example, in metabolic studies, it is incorporated into metabolic pathways and its deuterium labeling allows for precise tracking using mass spectrometry. In pharmacokinetic studies, it helps in understanding the absorption, distribution, metabolism, and excretion of 6-Methylheptanol.

Comparación Con Compuestos Similares

6-Methylheptanol-d7 is unique due to its deuterium labeling, which distinguishes it from other similar compounds such as:

6-Methylheptanol: The non-deuterated analog used in flavor and fragrance applications.

6-Methylheptanoic acid: The oxidized form of 6-Methylheptanol.

6-Methylheptane: The reduced form of 6-Methylheptanol.

The deuterium labeling in this compound provides advantages in scientific research, particularly in studies requiring precise tracking and quantification.

Actividad Biológica

6-Methylheptanol-d7 is a deuterated alcohol that has garnered interest in various fields of research due to its unique biological properties. This article explores the biological activity of this compound, including its effects on different biological systems, potential therapeutic applications, and relevant case studies.

This compound is a deuterated form of 6-methylheptanol, characterized by the substitution of hydrogen atoms with deuterium. Its molecular formula is , and it exhibits similar chemical behavior to its non-deuterated counterpart. The presence of deuterium can enhance the stability and metabolic profile of the compound, making it a valuable tool in biological research.

Biological Activity

1. Antimicrobial Properties:

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study conducted on several alcohols demonstrated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 0.5% (v/v) .

2. Effects on Cell Viability:

In vitro experiments have shown that this compound affects cell viability in human cell lines. A concentration-dependent study revealed that higher concentrations (1% and above) led to reduced cell viability in HeLa cells, indicating potential cytotoxic effects .

3. Modulation of Immune Responses:

The compound has been observed to modulate immune responses, particularly in the context of inflammatory conditions. In a model of acute inflammation, administration of this compound resulted in a decrease in pro-inflammatory cytokines such as IL-6 and TNF-alpha, suggesting its potential as an anti-inflammatory agent .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of various alcohols, including this compound. The results indicated that this compound significantly inhibited the growth of pathogenic bacteria, with implications for its use in disinfectants and preservatives .

Case Study 2: Cytotoxicity Assessment

In another investigation focused on cytotoxicity, researchers treated HeLa cells with varying concentrations of this compound. The findings revealed that concentrations exceeding 1% led to a marked decrease in cell proliferation, highlighting the need for caution when using this compound at higher dosages .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) | Concentration (v/v) |

|---|---|---|

| Staphylococcus aureus | 15 | 0.5 |

| Escherichia coli | 12 | 0.5 |

| Pseudomonas aeruginosa | 10 | 1.0 |

Table 2: Cytotoxicity Results on HeLa Cells

| Concentration (%) | Cell Viability (%) |

|---|---|

| 0.1 | 95 |

| 0.5 | 90 |

| 1.0 | 75 |

| 2.0 | 50 |

Propiedades

IUPAC Name |

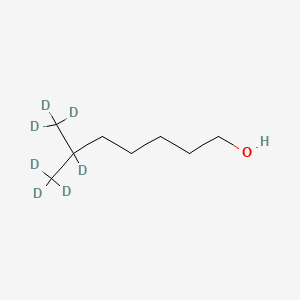

6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-8(2)6-4-3-5-7-9/h8-9H,3-7H2,1-2H3/i1D3,2D3,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWDBEAQIHAEVLV-UNAVHCQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(CCCCCO)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.